

Technical Support Center: Enhancing the in vivo Bioavailability of Enofelast

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Compound of Interest		
Compound Name:	Enofelast	
Cat. No.:	B1671339	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of **Enofelast**.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low in vivo bioavailability of **Enofelast**?

A1: The low bioavailability of **Enofelast** is primarily attributed to its poor aqueous solubility. **Enofelast** is a lipophilic compound ($XLogP3 \approx 4.7$) with a molecular weight of 242.29 g/mol, which suggests it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[1][2] Poor solubility limits the dissolution rate of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What is the suspected mechanism of action for **Enofelast**?

A2: While specific clinical data is limited, based on its name, **Enofelast** is hypothesized to be an inhibitor of enolase. Enolase is a key enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[3][4] By inhibiting this enzyme, **Enofelast** may disrupt cellular energy metabolism, which is a target in various disease models. [5][6]

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like **Enofelast**?



A3: Several strategies can be employed to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

- Physical Modifications: Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension).[7][8]
- Chemical Modifications: Modifying the chemical structure of the drug to improve its solubility, such as creating soluble prodrugs.
- Formulation Approaches: Incorporating the drug into advanced delivery systems. This
 includes solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery
 Systems SEDDS), and complexation with agents like cyclodextrins.[9][10]

Troubleshooting Guides Issue 1: Poor Dissolution Rate in In Vitro Assays

Problem: **Enofelast** shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids.

Possible Causes & Solutions:

Cause	Recommended Troubleshooting Step	Expected Outcome
Large Particle Size	Employ particle size reduction techniques such as micronization or nanosuspension.	Increased surface area leading to a faster dissolution rate.
Poor Wettability	Incorporate a surfactant or a wetting agent in the formulation.	Improved dispersion and wetting of the drug particles.
Crystalline Structure	Investigate the use of amorphous solid dispersions with a hydrophilic polymer.	Conversion to a higher-energy amorphous state can significantly increase apparent solubility and dissolution.



Issue 2: Low Oral Absorption and High First-Pass Metabolism

Problem: Even with improved dissolution, the in vivo bioavailability of **Enofelast** remains low, suggesting poor permeation across the intestinal epithelium and/or significant first-pass metabolism.

Possible Causes & Solutions:

Cause	Recommended Troubleshooting Step	Expected Outcome	
Low Membrane Permeability	Formulate Enofelast in a lipid-based drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS).	The lipidic nature of the formulation can enhance permeation through the intestinal membrane and may facilitate lymphatic uptake, bypassing the liver and reducing first-pass metabolism. [9][10]	
Efflux by Transporters	Co-administer with a known P- glycoprotein (P-gp) inhibitor (in preclinical models) to assess the impact of efflux.	Increased intracellular concentration and improved absorption if Enofelast is a P-gp substrate.	
Extensive First-Pass Metabolism	Consider the development of a prodrug of Enofelast that is more water-soluble and less susceptible to first-pass metabolism.	The prodrug would be converted to the active Enofelast in vivo, potentially leading to higher systemic exposure.	

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model BCS Class II Compound (Similar to **Enofelast**)



Formulation Strategy	Cmax (ng/mL)	Tmax (h)	AUC₀–₂₄ (ng·h/mL)	Relative Bioavailability (%)
Unformulated (Aqueous Suspension)	55 ± 12	4.0 ± 1.5	350 ± 75	100 (Reference)
Micronized Suspension	110 ± 25	2.5 ± 1.0	780 ± 150	223
Solid Dispersion (1:5 Drug:Polymer)	250 ± 50	1.5 ± 0.5	1850 ± 300	529
Nano- suspension	320 ± 60	1.0 ± 0.5	2400 ± 450	686
SEDDS Formulation	450 ± 80	1.0 ± 0.5	3100 ± 550	886

Data are presented as mean \pm standard deviation and are hypothetical, based on typical results for poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of an Enofelast Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and bioavailability of **Enofelast** by reducing its particle size to the nanometer range.

Materials:

Enofelast

- Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
- Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)



Planetary ball mill or similar high-energy mill

Procedure:

- Prepare a pre-suspension of **Enofelast** (e.g., 5% w/v) in the stabilizer solution.
- Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.
- Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a defined period (e.g., 2-4 hours).
- Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.
- Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.
- Separate the nanosuspension from the milling media by sieving.
- Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Enofelast

Objective: To improve the solubility and oral absorption of **Enofelast** by formulating it in a lipid-based system.

Materials:

- Enofelast
- Oil phase (e.g., Capryol 90)
- Surfactant (e.g., Kolliphor EL)
- Co-surfactant (e.g., Transcutol HP)

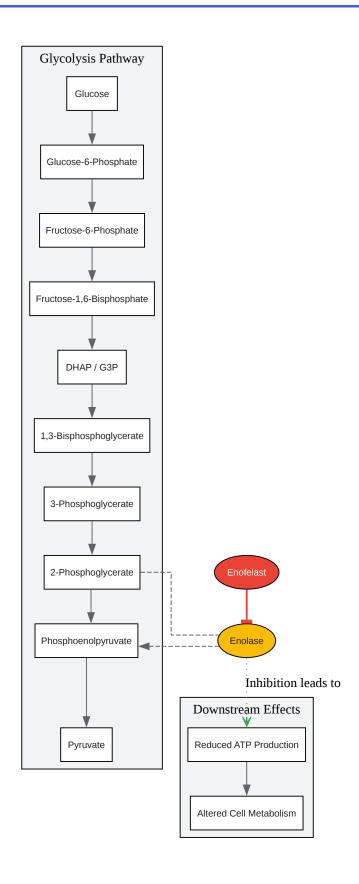
Procedure:



- Determine the solubility of **Enofelast** in various oils, surfactants, and co-surfactants to select the most suitable excipients.
- Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.
- Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
- Dissolve Enofelast in the chosen excipient mixture with gentle heating and stirring until a clear solution is obtained.
- Characterize the resulting SEDDS formulation for self-emulsification time, droplet size of the resulting emulsion, and drug content.
- Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.

Mandatory Visualizations

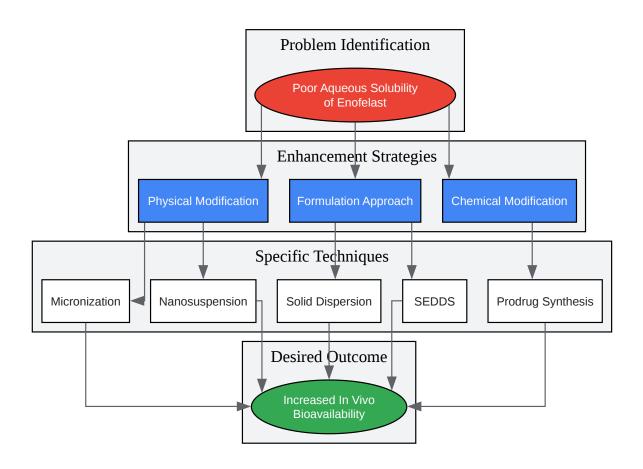




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Caption: Hypothetical signaling pathway of **Enofelast** as an enolase inhibitor.





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Caption: Workflow for overcoming the low bioavailability of **Enofelast**.

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